1,4-Dioxepan-2-ylmethanol

Description

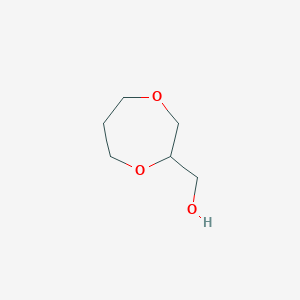

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

1,4-dioxepan-2-ylmethanol |

InChI |

InChI=1S/C6H12O3/c7-4-6-5-8-2-1-3-9-6/h6-7H,1-5H2 |

InChI Key |

MUONEGYMUDJCKW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(OC1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dioxepan 2 Ylmethanol

Retrosynthetic Analysis of the 1,4-Dioxepane-2-ylmethanol Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials by breaking bonds and applying known chemical transformations in reverse. airitilibrary.comrsc.orgamazonaws.com For 1,4-Dioxepan-2-ylmethanol, the primary disconnections are made at the C-O bonds within the seven-membered ring, as these correspond to reliable bond-forming reactions like etherification or acetalization. amazonaws.com

Two logical retrosynthetic pathways emerge from this analysis:

The Etherification Pathway: This approach involves two C-O disconnections, breaking the ring to reveal a linear precursor. Disconnecting the O1-C7 and O4-C5 bonds leads to a C3 fragment (glycerol or a derivative) and a C2 fragment (ethylene glycol or a derivative). A more practical intramolecular approach involves a single C-O bond disconnection (e.g., at O4-C5), which simplifies the target molecule to a linear hydroxy ether precursor containing a terminal leaving group and a hydroxyl group poised for cyclization.

The Acetal (B89532) Formation Pathway: Disconnecting the O1-C2 and O4-C2 bonds suggests an acetal formation strategy. This retrosynthesis leads to 1,2-ethanediol and a three-carbon aldehyde precursor, specifically 2,3-dihydroxypropanal (glyceraldehyde) or a protected equivalent. This pathway is attractive as acetal formation is a well-established method for creating cyclic ethers from diols and carbonyl compounds. libretexts.orglibretexts.org

Precursor Design and Selection for Regioselective Dioxepane Ring Formation

The success of the synthesis hinges on the design of precursors that will regioselectively form the desired seven-membered 1,4-dioxepane ring rather than a thermodynamically more stable six-membered 1,4-dioxane (B91453) ring.

For the intramolecular etherification pathway , a key precursor is a substituted diol derived from the ring-opening of an epoxide. For instance, reacting glycidol (2,3-epoxy-1-propanol) with the monosodium salt of ethylene glycol would yield 3-(2-hydroxyethoxy)propane-1,2-diol. Subsequent activation of the primary hydroxyl group (e.g., conversion to a tosylate or halide) would set the stage for an intramolecular Williamson ether synthesis. The regioselectivity of the initial epoxide opening and the final cyclization step is crucial for favoring the 7-membered ring.

For the acetal formation pathway , the precursors are simpler. The primary components are ethylene glycol and glyceraldehyde or its protected form. The challenge in this approach is controlling the reactivity of the aldehyde and the two hydroxyl groups of glyceraldehyde to ensure the correct cyclic acetal is formed. Using a protected form of glyceraldehyde, such as solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), followed by oxidation to the aldehyde and subsequent reaction with ethylene glycol under acidic conditions, provides a viable route. Deprotection would then yield the target molecule.

| Synthetic Pathway | Key Precursors | Design Considerations for Regioselectivity |

| Intramolecular Etherification | Glycidol, Ethylene Glycol | Controlled epoxide ring-opening to ensure the correct connectivity. Selective activation of the terminal hydroxyl for 7-membered ring closure. |

| Acetal Formation | Ethylene Glycol, Glyceraldehyde (or protected form) | Protection of the 1,2-diol of glyceraldehyde to prevent side reactions. The reaction with ethylene glycol specifically forms the seven-membered cyclic acetal. |

Cyclization Approaches to the 1,4-Dioxepane System

The formation of the dioxepane ring via etherification can be achieved through both intermolecular and intramolecular strategies.

Intermolecular Etherification: This approach, often resulting in lower yields for medium-sized rings, could involve the reaction of a di-alkoxide, such as the disodium salt of ethylene glycol, with a di-halo substituted propanol derivative. For example, reacting disodium ethylene glycolate with 1,3-dichloro-2-propanol could theoretically form the dioxepane ring. However, this method is prone to polymerization and the formation of side products. A reported synthesis of a spiro-fused 1,4-dioxepane ring in a natural product was proposed to occur through the intermolecular etherification of two glycerol (B35011) units. researchgate.net

Intramolecular Etherification: This is generally the more efficient method for ring formation. The Williamson ether synthesis is the most common application, involving the cyclization of a halo- or tosyl-substituted alcohol. Starting from a precursor like 1-O-tosyl-3-(2-hydroxyethoxy)propane-2-ol, treatment with a base would induce an intramolecular SN2 reaction to close the seven-membered ring. The efficiency of this 7-endo-tet cyclization can be influenced by factors such as substrate concentration (high dilution favors intramolecular reactions) and the template effect of the counter-ion.

Acetal formation is a powerful and reversible reaction for constructing the 1,4-dioxepane core. libretexts.org This strategy involves the acid-catalyzed reaction of an aldehyde or ketone with a diol. libretexts.orgnih.gov

To synthesize this compound, the required precursors are ethylene glycol and an aldehyde bearing a protected hydroxymethyl group, such as 2-O-benzyl-glyceraldehyde. The reaction proceeds via the formation of a hemiacetal intermediate, followed by the acid-catalyzed elimination of water and subsequent attack by the second hydroxyl group of the diol to close the ring. libretexts.org The water generated during the reaction must be removed to drive the equilibrium towards the acetal product. libretexts.org This can be achieved using a Dean-Stark apparatus or molecular sieves.

A plausible reaction sequence is:

Reaction of 2-O-benzyl-glyceraldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

Formation of the seven-membered cyclic acetal, (2-benzyloxy-1,4-dioxepan-2-yl)methanol.

Removal of the benzyl (B1604629) protecting group via catalytic hydrogenation to yield the final product, this compound.

Molecules that contain both a carbonyl group and a diol can undergo intramolecular reactions to form cyclic acetals, a common feature in carbohydrate chemistry. libretexts.org

Stereocontrolled Synthesis of Chiral this compound Enantiomers and Diastereomers

The C2 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) requires a source of chirality.

This can be achieved through several strategies:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials. For example, (R)- or (S)-glyceraldehyde, or their protected derivatives like (R)- or (S)-solketal, can be used in the acetal formation pathway. The stereochemistry of the starting material will directly translate to the stereochemistry of the final product, yielding either (R)- or (S)-1,4-Dioxepan-2-ylmethanol.

Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in the cyclization step. While specific examples for this exact molecule are not prominent, rhodium-catalyzed reactions have been developed for the enantioselective synthesis of other chiral seven-membered rings. rsc.org A chiral catalyst can orchestrate the cyclization of an achiral precursor to form one enantiomer preferentially over the other. chemrxiv.org

Resolution: Synthesizing the racemic mixture and then separating the enantiomers. This can be done by reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can be separated by chromatography or crystallization, followed by removal of the resolving agent.

The development of stereocontrolled methods is critical for applications where specific stereoisomers have different biological activities or properties.

Catalytic Systems Employed in the Synthesis of this compound

The choice of catalyst is pivotal for the efficient and selective synthesis of the 1,4-dioxepane ring. Different cyclization strategies rely on distinct catalytic systems.

For acetal formation reactions , acid catalysts are essential. libretexts.orgnih.gov These can be Brønsted acids or Lewis acids.

Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or dry hydrochloric acid (HCl) are commonly used to protonate the carbonyl oxygen, activating it for nucleophilic attack by the alcohol. nih.gov

Lewis Acids: Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also catalyze acetal formation and are sometimes used in ring-expansion strategies to form oxepane systems. rsc.org

For intramolecular etherification reactions (Williamson ether synthesis), the reaction is typically base-catalyzed or base-mediated. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide that undergoes the ring-closing substitution reaction.

In more advanced synthetic routes, metal catalysts may be employed. For example, palladium catalysts are used in various C-O bond-forming reactions, and rhodium catalysts have been used for constructing chiral rings. rsc.org Zirconium and titanium-based catalysts have been developed for the synthesis of related 1,4-dioxane structures from epoxides, suggesting their potential applicability in dioxepane synthesis. mdpi.com

| Cyclization Method | Catalyst Type | Examples | Role of Catalyst |

| Acetal Formation | Brønsted Acid | p-TsOH, H₂SO₄, HCl | Protonates carbonyl oxygen, activating it for nucleophilic attack. |

| Acetal Formation | Lewis Acid | TMSOTf, BF₃·OEt₂ | Coordinates to carbonyl oxygen, increasing its electrophilicity. |

| Intramolecular Etherification | Base | NaH, t-BuOK | Deprotonates hydroxyl group to form a nucleophilic alkoxide. |

| Advanced C-O Coupling | Transition Metal | Pd complexes, Rh complexes | Facilitates C-O bond formation through various catalytic cycles (e.g., reductive elimination). |

Byproduct Formation and Purification Considerations in this compound Synthesis

The synthesis of this compound, like many chemical transformations, is often accompanied by the formation of undesired byproducts. The nature and quantity of these byproducts are highly dependent on the chosen synthetic route and the specific reaction conditions employed, such as temperature, catalyst, and reactant concentrations. A thorough understanding of potential side reactions is crucial for developing effective purification strategies to isolate the target compound in high purity.

The formation of cyclic ethers through methods such as the intramolecular cyclodehydration of diols or the ring-opening of epoxides can lead to a range of impurities. researchgate.netnih.gov In the context of synthesizing a seven-membered ring like 1,4-dioxepane, several side reactions are particularly relevant. Intermolecular reactions often compete with the desired intramolecular cyclization, leading to the formation of linear oligomers or polymers. This is a common challenge in the synthesis of medium-sized rings, and reaction conditions are typically optimized to favor cyclization, for instance, by using high-dilution principles.

Furthermore, if the synthesis proceeds via the reaction of an unsymmetrical epoxide, the regioselectivity of the ring-opening step can lead to the formation of constitutional isomers. fiveable.me Depending on whether the reaction is acid- or base-catalyzed, the nucleophile may attack the more or less substituted carbon of the epoxide ring, respectively, resulting in a mixture of isomeric products that can be challenging to separate. libretexts.orglibretexts.orgbyjus.com High temperatures or the use of certain acid catalysts can also promote dehydration side reactions, yielding unsaturated byproducts. researchgate.net

The purification of this compound from the crude reaction mixture must address the presence of these potential byproducts, as well as unreacted starting materials and catalyst residues. The physicochemical properties of the target molecule—specifically its polarity due to the hydroxyl and ether functional groups, and its likely high boiling point—dictate the most suitable purification techniques.

A multi-step purification protocol is often necessary to achieve high purity. This may involve an initial extraction or washing step to remove bulk impurities, followed by a high-resolution technique like chromatography or vacuum distillation to separate the target molecule from closely related byproducts and isomers. The choice of purification methods must be carefully tailored to the specific impurity profile of the synthetic route employed.

Detailed Research Findings

The following tables summarize the potential byproducts that may arise during the synthesis of this compound and the common purification techniques applicable for its isolation.

Table 1: Potential Byproducts in this compound Synthesis

| Potential Byproduct | Chemical Class | Likely Origin |

|---|---|---|

| (1,4-Dioxepan-6-yl)methanol | Isomeric Alcohol | Non-regioselective ring-opening of an unsymmetrical epoxide precursor. libretexts.orglibretexts.org |

| Linear Oligomers/Polymers | Polyethers | Intermolecular reaction between starting material molecules instead of intramolecular cyclization. |

| Unsaturated Alcohols/Ethers | Alkenes | Dehydration of the alcohol functional groups in the starting materials or product, often under acidic/high-temperature conditions. researchgate.net |

| Unreacted Starting Materials | Diols, Epoxides, etc. | Incomplete reaction conversion. |

Table 2: Purification Techniques for this compound

| Technique | Principle of Separation | Applicability for this compound Purification |

|---|---|---|

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Effective for separating the high-boiling product from non-volatile polymeric byproducts and catalyst residues. May also remove lower-boiling starting materials. Separation of isomers with similar boiling points is difficult. |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel, alumina). alfa-chemistry.com | Highly effective for separating the polar product from less polar or more polar impurities. Capable of separating constitutional isomers. Often used for achieving high purity on a laboratory scale. researchgate.net |

| Liquid-Liquid Extraction | Separation based on differential solubility of compounds in two immiscible liquid phases. | Useful for preliminary workup to remove water-soluble impurities (e.g., salts, highly polar starting materials) or non-polar byproducts. |

| Crystallization | Separation of a pure solid from a solution by precipitation. google.com | Applicable if the target compound is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures. Can be a highly effective method for achieving very high purity. |

| Chemical Treatment | Removal of specific impurities by converting them into more easily separable substances. | Used to remove specific types of impurities, such as treating with a base to remove acidic byproducts or using a reducing agent to eliminate peroxides that can form in ethers. google.com |

Chemical Transformations and Derivatization of 1,4 Dioxepan 2 Ylmethanol

Reactivity of the Primary Alcohol Functionality in 1,4-Dioxepan-2-ylmethanol

The primary alcohol group in this compound is the principal site for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution. These transformations allow for the introduction of diverse functional groups, making it a valuable building block in synthetic chemistry.

Esterification Reactions for the Formation of Dioxepanylmethyl Esters

The primary hydroxyl group of this compound can be readily converted into an ester. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net This equilibrium-driven reaction is a foundational method for creating a wide array of ester derivatives. scribd.comlibretexts.org

Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. These reactions are typically performed in the presence of a base (e.g., pyridine) to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively).

While specific studies detailing the esterification of this compound are not abundant, the synthesis of related dioxepane structures has been documented. For instance, ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate has been prepared through the esterification of ethyl 9,10-dihydroxyoctadecanoate with malonic acid, demonstrating the formation of a dioxepane ring containing ester functionalities. grafiati.comresearchgate.netresearchgate.netresearchgate.net This highlights the compatibility of the dioxepane structure with esterification conditions.

Table 1: General Conditions for Esterification of Primary Alcohols

| Method | Reagents | Catalyst/Conditions | Typical Application |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄), Heat | General synthesis of simple esters researchgate.net |

| Acyl Halide Method | Acyl Chloride | Base (e.g., Pyridine) | For acid-sensitive substrates |

| Acid Anhydride Method | Acid Anhydride | Base (e.g., Pyridine) or Acid Catalyst | High-yield synthesis, often used for acetylation |

Etherification and Alkoxylation Pathways

Ether derivatives of this compound can be synthesized primarily through the Williamson ether synthesis. This method involves deprotonating the primary alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. libguides.com This alkoxide is then reacted with an alkyl halide (e.g., allyl bromide or benzyl (B1604629) chloride) to form the corresponding ether. nih.gov The use of a phase-transfer catalyst like tetra-n-butylammonium iodide (n-Bu₄N⁺I⁻) can facilitate the reaction. nih.gov This pathway is highly versatile, allowing for the introduction of a wide range of alkyl or aryl groups.

Table 2: Representative Conditions for Williamson Ether Synthesis of Heterocyclic Alcohols

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Diol Precursor (13) | 1. NaH, n-Bu₄N⁺I⁻ 2. Allyl Bromide | THF, 23 °C | Allyl Ether (14) | nih.gov |

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions.

Mild oxidation, typically using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will yield the corresponding aldehyde, (1,4-dioxepan-2-yl)methanal. For a more environmentally benign approach, catalytic systems such as those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant can be employed. researchgate.net

Stronger oxidation is required to convert the primary alcohol directly to a carboxylic acid, (1,4-dioxepan-2-yl)carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or modern catalytic systems like Fe(NO₃)₃/TEMPO with oxygen. acs.orgorganic-chemistry.org Research on analogous 1,4-dioxane (B91453) structures has shown that a primary alcohol on the ring can be successfully oxidized to a carboxylic acid using KMnO₄. acs.org

Table 3: Selected Oxidation Reagents for Primary Alcohols

| Desired Product | Reagent(s) | Key Features | Reference |

|---|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Standard, mild conditions | General Organic Chemistry |

| Aldehyde | Dess-Martin Periodinane (DMP) | Mild, avoids chromium reagents | General Organic Chemistry |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Strong, inexpensive oxidant | acs.org |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Powerful, classic method | organic-chemistry.org |

Furthermore, the Baeyer-Villiger oxidation of cyclic ketones can produce related lactones. For example, tetrahydropyran-4-one can be oxidized with Oxone to yield 1,4-dioxepan-5-one, demonstrating a method for introducing a carbonyl group into the dioxepane ring structure itself. acs.orgthieme-connect.de

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. libguides.com This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

Once the sulfonate ester is formed, it can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This two-step sequence allows for the introduction of azides, nitriles, thiols, and other functional groups at the methylene (B1212753) position. For instance, reacting the tosylate with sodium azide (B81097) (NaN₃) would yield 2-(azidomethyl)-1,4-dioxepane. A research study on a related 1,3-dioxepane (B1593757) epoxide showed its utility in reacting with various nucleophiles, including amines, azides, and thiols, to form functionalized alcohols. purdue.edu

Functionalization Strategies for the 1,4-Dioxepane Ring System of this compound

Selective Ring Substitutions

Direct functionalization of the saturated C-H bonds of the 1,4-dioxepane ring after its formation is a significant synthetic challenge and is not well-documented in the scientific literature. Most strategies for obtaining substituted 1,4-dioxepanes rely on constructing the ring from precursors that already contain the desired functional groups. d-nb.inforesearchgate.net

For example, methods like the organocatalyzed electrochemical dehydrogenative annulation of alkenes with substituted 1,3-diols provide a direct route to functionalized 1,4-dioxepane products. d-nb.inforesearchgate.net Similarly, other approaches involve the cyclization of functionalized precursors to form the seven-membered ring, such as the synthesis of indeno-fused 1,4-dioxepanes from phenylallenes. rsc.org While a (6-fluoro-1,4-dioxepan-6-yl)methanol (B6246754) has been reported, suggesting that fluorination of the ring is possible, the synthetic route from an unsubstituted ring is not detailed. evitachem.com Therefore, the prevailing strategy for accessing derivatives of this compound with substitutions on the ring involves a convergent synthesis approach, building the ring with the desired substituents in place, rather than a divergent approach of modifying the parent heterocycle.

Generation of Compound Libraries Utilizing this compound as a Building Block:The use of this compound as a scaffold for combinatorial chemistry and the generation of compound libraries is not described in the literature.

Due to this lack of foundational research, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the strict outline provided. Further research into the synthesis and reactivity of this compound would be required before such a review could be written.

Computational and Theoretical Investigations of 1,4 Dioxepan 2 Ylmethanol and Its Reaction Mechanisms

Quantum Chemical Calculations on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic properties of molecules. For 1,4-Dioxepan-2-ylmethanol, these calculations reveal the preferred spatial arrangements of the atoms and the distribution of electrons within the molecule, which are fundamental to its chemical behavior.

The seven-membered 1,4-dioxepane ring is not planar and can adopt several low-energy conformations, often described as chair, boat, and twist-chair forms. The presence of the hydroxymethyl substituent at the 2-position further complicates this landscape. Quantum chemical calculations can predict the relative energies of these different conformers, identifying the most stable arrangement. For instance, studies on similar 1,3-dioxepane (B1593757) systems have utilized DFT methods with the B3LYP functional and a 6-31G(d,p) basis set to optimize geometries and confirm them as true minima on the potential energy surface by ensuring all calculated vibrational frequencies are positive. researchgate.net The most stable conformer of this compound is likely to be a twist-chair conformation, which minimizes both torsional strain and non-bonded steric interactions.

These calculations also provide detailed information on bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of charge and the nature of the frontier molecular orbitals (HOMO and LUMO), can be determined. The hydroxyl group is expected to be the primary site of reactivity, a feature that would be reflected in the localization of the HOMO and the distribution of electrostatic potential.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Length C2-O1 (Å) | 1.43 | Bond Angle O1-C7-C6 (°) | 113 |

| Bond Length C2-C(methanol) (Å) | 1.52 | Bond Angle C5-O4-C3 (°) | 114 |

| Bond Length O(methanol)-H (Å) | 0.96 | Dihedral Angle C7-O1-C2-C3 (°) | -75 |

| Bond Length C5-O4 (Å) | 1.43 | Dihedral Angle O4-C3-C2-O1 (°) | 55 |

Mechanistic Studies of this compound Synthesis and Derivatization Reactions

Theoretical chemistry is instrumental in mapping out the reaction pathways for the synthesis and subsequent chemical modification of this compound. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility of a proposed reaction and understand the step-by-step mechanism.

A plausible synthetic route to this compound involves the acid-catalyzed reaction of a suitable diol, such as 1,4-butanediol, with a protected glycerol (B35011) derivative, followed by deprotection. Computational modeling can help to elucidate the mechanism of the key ring-forming step (transacetalization), identifying the transition states and intermediates involved. This is analogous to the synthesis of related cyclic acetals like 2-methylene-1,3-dioxepane (B1205776) (MDO), which is synthesized via a two-step process involving the reaction of bromoacetaldehyde (B98955) diethyl acetal (B89532) with butane-1,4-diol. cmu.edu

Derivatization reactions primarily involve the primary hydroxyl group. One common reaction is esterification or acylation. Theoretical studies can model the reaction mechanism, for example, with an acyl chloride or an anhydride. These models can compare different pathways, such as a direct nucleophilic attack by the alcohol versus a base-catalyzed mechanism, to determine the most energetically favorable route. Such mechanistic insights are crucial for optimizing reaction conditions and predicting potential side products. Studies on the enzymatic acylation of similar β-hydroxysulfides of the 1,3-dioxepane series have demonstrated the feasibility of such derivatization. researchgate.net

Theoretical Modeling of Polymerization Processes Initiated by or Involving Dioxepane Alcohols

This compound, with its primary alcohol functionality, can act as an initiator for ring-opening polymerization (ROP) of cyclic esters and other monomers. Theoretical modeling plays a critical role in understanding the intricate mechanisms of these polymerization processes.

In the context of ROP, the hydroxyl group of this compound can initiate polymerization by attacking the carbonyl carbon of a cyclic monomer, such as 1,5-dioxepan-2-one (B1217222) (DXO), in the presence of a suitable catalyst. mdpi.com Computational studies, often using DFT, can model this initiation step, calculating the activation energy and the structure of the resulting intermediate. These models can compare the efficacy of different catalysts, such as organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or metal-based catalysts. mdpi.comresearchgate.net

Theoretical models can elucidate competing reaction mechanisms. For example, in cationic ROP, polymerization can proceed via an activated monomer (AM) mechanism or an active chain end (ACE) mechanism. Modeling can help determine which pathway is dominant under specific conditions. researchgate.net Furthermore, these computational approaches can predict the stereoselectivity of the polymerization, which is crucial for controlling the properties of the final polymer. The use of alcohol initiators is a well-established method for controlling the molecular weight of the resulting polymers, and theoretical models can help to predict the relationship between the initiator-to-monomer ratio and the final polymer chain length. rsc.org

| Polymerization Type | Role of this compound | Key Theoretical Insights |

|---|---|---|

| Organocatalytic Ring-Opening Polymerization (ROP) | Initiator | Modeling the activation of the hydroxyl group by the catalyst and the subsequent nucleophilic attack on the monomer. mdpi.com |

| Cationic ROP | Initiator/Chain Transfer Agent | Elucidating the competition between activated monomer and active chain end mechanisms. researchgate.net |

| Radical Ring-Opening Polymerization (rROP) | Potential Chain Transfer Agent | Assessing the likelihood of chain transfer to the alcohol, which can influence molecular weight distribution. cmu.edu |

Structure-Reactivity Relationships within the 1,4-Dioxepane-2-ylmethanol System

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is a key objective of theoretical investigations. By systematically modifying the structure in silico and calculating the resulting changes in electronic properties and reaction energetics, researchers can establish clear structure-reactivity relationships.

The conformation of the 1,4-dioxepane ring is a critical factor. Different conformers will present the hydroxymethyl group in different chemical environments, potentially affecting its accessibility and reactivity. Theoretical calculations can quantify how the steric hindrance around the hydroxyl group changes with ring conformation and how this, in turn, affects the activation energy for its reaction as a polymerization initiator.

Furthermore, the electronic effects of the two ether oxygens in the ring influence the reactivity of the C-H bonds and the hydroxyl group. Computational methods can be used to calculate bond dissociation energies and atomic charges, providing a quantitative measure of these effects. For instance, the presence of the ether oxygens may influence the acidity of the hydroxyl proton, which is a key parameter in base-catalyzed reactions. By comparing the calculated properties of this compound with those of simpler alcohols or dioxanes, a clear picture of the structure's influence on reactivity can be developed. These insights are analogous to studies on other heterocyclic systems where the arrangement of heteroatoms significantly impacts the molecule's biological or chemical activity. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Reaction Monitoring

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1,4-Dioxepan-2-ylmethanol and for monitoring its chemical transformations. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, the protons of the this compound ring system and the hydroxymethyl group exhibit characteristic chemical shifts and coupling patterns. These signals allow for the confirmation of the seven-membered ring and the substituent. For instance, in derivatives of 1,3-dioxepane (B1593757), the protons on the carbon adjacent to the two oxygen atoms (the acetal (B89532) proton) often appear as a distinct signal. The chemical shifts and multiplicities of the ring protons provide insight into the conformation of the dioxepane ring.

NMR is also a powerful technique for monitoring the progress of reactions involving this compound. For example, during polymerization reactions, such as the ring-opening polymerization of related cyclic esters like 1,5-dioxepan-2-one (B1217222), NMR can be used to determine monomer conversion by integrating the signals of the monomer and the resulting polymer. cmu.edu This allows for real-time analysis of reaction kinetics and optimization of reaction conditions. Similarly, in derivatization reactions, the appearance of new signals and the disappearance of starting material signals can be tracked to confirm product formation and determine reaction completion. researchgate.net

Table 1: Representative NMR Data for Dioxepane Derivatives This table presents illustrative data for related dioxepane structures to indicate the expected regions for ¹H and ¹³C NMR signals.

| Nucleus | Chemical Shift (ppm) Range | Description |

| ¹H | 3.5 - 4.5 | Protons on carbons adjacent to oxygen atoms in the ring and the CH₂OH group. |

| ¹H | 1.5 - 2.5 | Protons on other carbons within the dioxepane ring. |

| ¹³C | 60 - 80 | Carbons adjacent to oxygen atoms (C-O). |

| ¹³C | 25 - 40 | Other aliphatic carbons in the ring. |

Note: Actual chemical shifts are dependent on the solvent, concentration, and specific substitution pattern of the molecule. washington.edu

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

In a typical mass spectrum of a related compound, 1,4-dioxane (B91453), the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. docbrown.info For this compound (C₆H₁₂O₃), the expected molecular ion peak would be at m/z 132. The presence of a small M+1 peak is also expected due to the natural abundance of the ¹³C isotope. docbrown.info

The fragmentation pattern provides a fingerprint of the molecule, revealing characteristic losses of small neutral fragments. Common fragmentation pathways for cyclic ethers and alcohols include the loss of water (H₂O), formaldehyde (B43269) (CH₂O), or other small alkyl groups. miamioh.edu For this compound, key fragmentation could involve the cleavage of the hydroxymethyl group or the opening of the dioxepane ring. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. docbrown.info

Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful combination for the analysis of volatile compounds like this compound. researchgate.netresearchgate.net The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides mass data for each separated component, allowing for both identification and purity assessment. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) can also be employed, especially for less volatile derivatives or in complex mixtures. google.com

Table 2: Predicted Key Mass Spectral Data for this compound

| m/z Value | Interpretation |

| 132 | Molecular Ion Peak ([M]⁺) |

| 133 | M+1 Peak (due to ¹³C) |

| 101 | Loss of CH₂OH |

| 87 | Loss of C₂H₅O |

| 73 | Ring fragmentation |

Note: This is a predictive table. Actual fragmentation patterns can vary based on the ionization method and energy.

Chromatographic Methods (e.g., Size Exclusion Chromatography for Polymers, Gas Chromatography, Liquid Chromatography) for Purity Assessment and Molecular Weight Distribution

Chromatographic techniques are fundamental for assessing the purity of this compound and for characterizing polymers derived from it.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can effectively separate the compound from starting materials, byproducts, or degradation products, allowing for a quantitative assessment of its purity. researchgate.net

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of a broader range of compounds, including those that are not suitable for GC. google.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, can be used to determine the purity of this compound and its derivatives. Chiral HPLC has been used to separate enantiomers of related chiral cyclic compounds, which would be applicable if an enantiomerically pure form of this compound were synthesized. google.com

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. If this compound were used as a monomer or an initiator in a polymerization reaction to form polyesters or other polymers, SEC would be essential for characterizing the resulting macromolecule. cmu.edu By comparing the elution time of the polymer with that of known molecular weight standards, the average molecular weight (Mn and Mw) and the breadth of the molecular weight distribution can be determined. cmu.edu

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. biokeanos.com If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the seven-membered ring.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. For complex cyclic systems like dioxepanes, X-ray crystallography can unambiguously establish the stereochemistry at chiral centers and the preferred conformation of the ring (e.g., chair, boat, or twist-boat). researchgate.netnih.gov

While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. nih.gov This data is invaluable for understanding structure-property relationships and for computational modeling studies. The Cambridge Structural Database (CSD) is a repository for small-molecule organic and metal-organic crystal structures, and would be the primary resource to check for existing crystal structures of this compound or its close analogs. biokeanos.com

Emerging Research Frontiers and Future Directions for 1,4 Dioxepan 2 Ylmethanol

Development of Novel Synthetic Routes to 1,4-Dioxepan-2-ylmethanol

The synthesis of functionalized seven-membered heterocyclic systems like 1,4-dioxepane derivatives has been an area of active research. Traditional methods often rely on cyclization reactions, such as the Williamson ether synthesis or acid-catalyzed ring closure of long-chain diols. nih.gov However, recent advancements focus on developing more efficient, selective, and sustainable routes.

A significant modern approach involves the organocatalyzed electrochemical dehydrogenative annulation of alkenes with 1,3-diols. researchgate.net This method provides an efficient and direct pathway to functionalized 1,4-dioxepane products under transition-metal- and oxidizing-reagent-free conditions, which aligns with the principles of green chemistry. researchgate.net Another key strategy is the ring-opening of epoxides. enamine.netnih.gov The reaction of a suitable C4 diol with a glycidol derivative (an epoxide with a hydroxymethyl side chain) under catalytic conditions represents a plausible and modular route to this compound. The regioselectivity of the epoxide ring-opening is a critical factor in this approach, which can be controlled by the choice of catalyst and reaction conditions. chemistrysteps.comlibretexts.orgopenstax.org

Furthermore, palladium-catalyzed functionalization of unactivated sp³ C–H bonds with internal alcohol nucleophiles has been demonstrated for the synthesis of various cyclic ethers, including seven-membered rings. acs.org Applying this C-H activation logic could lead to innovative and direct synthetic pathways to substituted dioxepanes from acyclic precursors.

| Synthetic Strategy | Key Reactants | Catalyst/Conditions | Advantages | Relevant Findings |

| Electrochemical Annulation | Alkenes, 1,3-Diols | Organic Redox Catalyst, Electrochemistry | Transition-metal-free, mild conditions | Provides direct access to functionalized 1,4-dioxepane rings. researchgate.net |

| Epoxide Ring-Opening | Diol, Functionalized Epoxide | Acid or Base Catalysis | Modular, good for building complexity | A fundamental and versatile method for heterocycle synthesis. enamine.netnih.gov |

| C-H Activation/Annulation | Acyclic Alcohols | Palladium Catalyst | High atom economy, novel bond formation | Enables cyclization at previously unactivated positions. acs.org |

| Williamson Etherification | Dihalide, Diol | Base (e.g., NaH) | Classic, reliable method | Used for synthesizing related 1,4-dioxepan-6-ones. researchgate.net |

Exploration of this compound as a Platform for Bio-Inspired Materials

The development of biodegradable polymers is a cornerstone of creating bio-inspired materials designed to function in and eventually be broken down by biological systems. Aliphatic polyesters are a major class of these materials, valued for their biocompatibility and tunable degradation profiles. mdpi.commit.edu The incorporation of ether linkages into a polyester (B1180765) backbone can modify its properties, such as increasing flexibility and altering degradation rates.

This compound is a promising candidate for creating such advanced materials. Its bifunctional nature—a cyclic ether ring and a primary alcohol—allows it to be incorporated into polymers in several ways. The hydroxyl group can act as an initiator for the ring-opening polymerization (ROP) of cyclic ester monomers like lactide or caprolactone. researchgate.netmdpi.com This would generate polyester chains with a 1,4-dioxepane moiety at one end.

More significantly, the dioxepane ring itself can be opened under certain catalytic conditions. Research on related compounds, such as 1,5-dioxepan-2-one (B1217222) and other methylene (B1212753) dioxepanes, has demonstrated their ability to undergo ROP to introduce ester groups into a polymer backbone, rendering the polymer degradable. researchgate.netamanote.com The presence of the ether linkages within the 1,4-dioxepane ring, once incorporated into a polymer, can impart unique thermal and mechanical properties and influence the hydrophilicity and degradation kinetics of the final material, making it a valuable building block for bio-inspired applications like drug delivery vehicles and tissue engineering scaffolds. mit.eduresearchgate.net

Advancements in Catalytic Transformations Mediated by or Involving Dioxepane Systems

The chemical transformation of cyclic ethers is a field rich with catalytic innovation. For dioxepane systems, Lewis acid catalysis plays a pivotal role. Lewis acids can coordinate to the ether oxygen atoms, activating the ring towards nucleophilic attack or rearrangement. wikipedia.org Water-tolerant Lewis acids, such as ceria-based catalysts, have shown high activity in reactions involving related dioxane systems and represent a promising avenue for mediating transformations of dioxepanes in more environmentally benign aqueous media. nih.gov

Transition metal catalysis has opened new frontiers for functionalizing otherwise inert parts of molecules. Nickel-catalyzed oxidative C(sp³)-H arylation, for example, has been successfully applied to the direct functionalization of 1,4-dioxane (B91453). nih.govresearchgate.net This type of C-H activation chemistry could be applied to the 1,4-dioxepane ring, allowing for the introduction of aryl groups and other functionalities directly onto the heterocyclic core, creating complex molecules from simple precursors.

Furthermore, palladium and rhodium catalysis are instrumental in forming cyclic ethers and performing subsequent modifications. researchgate.netacs.org For this compound, the primary alcohol offers a handle for catalytic reactions. It can be oxidized to an aldehyde or carboxylic acid using selective catalytic systems, or it can be used in catalytic coupling reactions to attach other molecular fragments.

| Catalytic Transformation | Catalyst Type | Potential Outcome on Dioxepane System | Significance |

| C(sp³)-H Functionalization | Nickel, Palladium | Direct arylation or alkylation of the dioxepane ring. | Creates complex derivatives from a simple core. nih.govresearchgate.net |

| Ring Activation/Opening | Lewis Acids (e.g., CeO₂) | Cleavage of ether bonds for polymerization or functionalization. | Controls polymerizability and reactivity. wikipedia.orgnih.gov |

| Alcohol Oxidation | Transition Metals, Organocatalysts | Conversion of the -CH₂OH group to an aldehyde or acid. | Creates new functional handles for further synthesis. libretexts.org |

| Allylic Etherification | Rhodium | Formation of complex cyclic ethers. | A powerful method for constructing ether linkages. nih.gov |

Integration of this compound Chemistry into Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly guiding modern synthetic planning, emphasizing waste reduction, energy efficiency, and the use of renewable resources. The chemistry of this compound is well-suited for integration into such sustainable processes.

One of the most significant contributions is its potential use in creating biodegradable polymers. Designing materials for degradation is a core principle of green chemistry, addressing the end-of-life problem for plastics. mit.edu Polymers derived from this compound would break down into smaller, potentially non-toxic molecules, reducing persistent plastic pollution.

In terms of synthesis, emerging methods for creating the dioxepane ring itself are becoming greener. The use of electrochemistry and organocatalysis avoids the need for heavy metal reagents and harsh oxidants. researchgate.net Photocatalysis, which uses visible light to drive chemical reactions, also represents a sustainable approach that could be applied to the synthesis and functionalization of dioxepane derivatives. chemrxiv.orgnih.gov The use of organocatalysts for the ring-opening polymerization of related dioxepane monomers is another key green strategy, as it avoids the potential for toxic residual metal contamination in the resulting polymers, which is especially important for biomedical applications. mdpi.com

Unexplored Chemical Reactivity and Potential Applications of this compound

While its role as a monomer is a primary focus, the unique structure of this compound suggests a range of unexplored chemical reactivity and applications. The molecule combines the features of a cyclic di-ether with a primary alcohol, offering multiple sites for chemical modification.

Unexplored Reactivity:

Selective Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid. These new functional groups would open up a vast array of subsequent chemistries, including imine formation, reductive amination, and amide coupling.

Ether Cleavage: While ethers are generally stable, the seven-membered ring may be susceptible to cleavage under specific strong acid or Lewis acid conditions, potentially leading to linear, functionalized diethylene glycol derivatives. youtube.com

Chiral Synthesis: If synthesized in an enantiomerically pure form, this compound could serve as a valuable chiral building block for the synthesis of complex stereodefined molecules.

Potential Applications:

Medicinal Chemistry: Substituted 1,4-dioxane scaffolds have been investigated as multi-target agents for treating complex neurological disorders like Parkinson's disease and schizophrenia. nih.gov By analogy, the 1,4-dioxepane core of this compound could serve as a novel scaffold for the development of new therapeutic agents.

Specialty Solvents or Ligands: The arrangement of oxygen atoms in the molecule could allow it to act as a ligand for coordinating metal ions, with potential applications in catalysis or metal extraction.

Advanced Polymer Architectures: The hydroxyl group can be used to initiate ROP, leading to the formation of star polymers or block copolymers with a central dioxepane core, creating materials with unique macromolecular structures and properties.

The continued exploration of this versatile compound is poised to unlock new chemical reactions and lead to the development of novel materials and molecules with valuable societal applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.